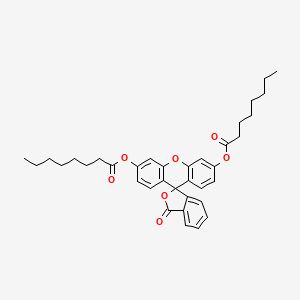
Fluorescein dioctanoate
Descripción general
Descripción
Fluorescein dioctanoate, also known as FDO or Fluorescein dicaprylate, is a non-fluorescent hydrophobic fluorescein derivative . It can pass through the cell membrane whereupon intracellular esterases hydrolyze the dioctanoate group producing the highly fluorescent product fluorescein . The fluorescein molecules accumulate in cells that possess intact membranes so the green fluorescence can be used as a marker of cell viability .
Synthesis Analysis
The synthesis of fluorescein-based probes involves the modification of the carboxyl group of fluorescein to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence . The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
Molecular Structure Analysis
This compound belongs to the xanthene class of dyes and shows excellent fluorescent properties . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence .
Chemical Reactions Analysis
This compound is a fluorogenic substrate for C8 esterase that generates green fluorescence upon esterase cleavage . The fluorescence properties of fluorescein vary according to changes in the environment and it is most notably sensitive to pH variations .
Physical And Chemical Properties Analysis
This compound is an off-white low melting solid . It is soluble in DMSO . Its molecular formula is C36H40O7 and its molecular weight is 584.72 . It has a melting point of 49 °C .
Aplicaciones Científicas De Investigación
Ophthalmological Applications
Fluorescein, a dye often used in ophthalmology, has diverse applications including in applanation tonometry, lacrimal examinations, contact lens fitting, and diagnosing corneal lesions. Intravenous administration allows for investigating intraocular tumors and the blood aqueous-humour barrier. It is notable for its unique staining properties, which differ from other vital stains like Rose Bengal and alcian blue. Fluorescein does not stain cells or mucus, which is important for clinical analysis of degenerate cells and mucus presence (Norn, 1964).
Diagnostic Applications in Medicine
Fluorescein is employed as a diagnostic tool across various medical fields. It possesses low toxicity, but its photoactivation can release potentially toxic molecules like singlet oxygen and carbon monoxide. Studies have shown that these molecules can significantly impact physiological processes. For instance, in vitro studies with human hepatoblastoma HepG2 cell line indicated marked reduction in cell viability upon irradiation of intracellular fluorescein. The concentration of Krebs cycle metabolites also decreased significantly, indicating potential biological consequences of fluorescein photochemistry (Šranková et al., 2022).
Fluorescence Irido-Corneal Photography
Fluorescein is crucial in fluorescence irido-corneal photography, a modification of fluorescence fundus photography. This technique is particularly useful for analyzing vascularization of the cornea and iris. Its ability to highlight specific areas in the eye under fluorescent light aids significantly in diagnosing and understanding ocular conditions (Mitsui, Matsubara & Kanagawa, 1969).
Neuro-Oncology Applications
Fluorescein, especially as fluorescein sodium salt, is instrumental in neuro-oncology for controlling tumor resection margins. Its resurgence in clinical use is attributed to the development of dedicated filters for operating microscopes. Studies have indicated its safety and feasibility in fluorescein-guided surgery for high-grade glioma resection, suggesting improved gross total resection rates (Catapano et al., 2017).
Geothermal Tracing
Outside of medical applications, fluorescein serves as a tracer in geothermal reservoirs, enabling the path tracking of injected fluids. Its thermal stability at high temperatures makes it a reliable tracer in geothermal reservoirs with temperatures below 210°C. This application is critical for understanding and managing geothermal energy resources (Adams & Davis, 1991).
Antimicrobial Applications
Fluorescein derivatives and their nanohybrids have shown significant antimicrobial activities. These compounds, when loaded onto silver nanoparticles, demonstrate enhanced antimicrobial properties against various bacterial strains and fungi. The fluorescein derivatives' chemical structures play a crucial role in their antimicrobial effectiveness, making them valuable in medicinal and biological applications (Negm, Abou Kana, Abd-Elaal & Elwahy, 2016).
Mecanismo De Acción
Target of Action
Fluorescein dioctanoate is a non-fluorescent hydrophobic derivative of fluorescein . It primarily targets cells that possess intact membranes . The compound’s primary role is to serve as a marker of cell viability .
Mode of Action
This compound can pass through the cell membrane . Once inside the cell, intracellular esterases hydrolyze the dioctanoate group, producing the highly fluorescent product fluorescein . This interaction with its targets results in the accumulation of fluorescein molecules in cells that possess intact membranes .
Biochemical Pathways
It is known that the compound is a fluorogenic substrate for c8 esterase, which generates green fluorescence upon esterase cleavage . This suggests that the compound may interact with esterase-related biochemical pathways.
Pharmacokinetics
It is known that the compound is hydrophobic and can pass through the cell membrane This suggests that the compound may have good bioavailability
Result of Action
The result of this compound’s action is the production of highly fluorescent fluorescein within cells that possess intact membranes . This green fluorescence can be used as a marker of cell viability .
Action Environment
The action environment of this compound is within cells that possess intact membranes It is known that the compound is stable for at least 2 years when stored at +4°c . This suggests that temperature could be a key environmental factor influencing the compound’s stability.
Safety and Hazards
Direcciones Futuras
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .
Análisis Bioquímico
Biochemical Properties
Fluorescein dioctanoate interacts with various biomolecules in the cell. It is a fluorogenic substrate for C8 esterase, an enzyme that generates green fluorescence upon esterase cleavage . The interaction between this compound and C8 esterase is a key biochemical reaction involving this compound .
Cellular Effects
This compound has significant effects on various types of cells. It can pass through the cell membrane and once inside the cell, it is hydrolyzed by intracellular esterases to produce fluorescein . The fluorescein molecules accumulate in cells that possess intact membranes, so the green fluorescence can be used as a marker of cell viability .
Molecular Mechanism
The mechanism of action of this compound involves its transformation into fluorescein. This process is facilitated by the action of intracellular esterases, which hydrolyze the dioctanoate group . The resulting fluorescein molecules are highly fluorescent, providing a useful tool for cellular imaging and viability assessment .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. It is stable for at least 2 years after receipt when stored at +4°C
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. It is a substrate for C8 esterase, an enzyme involved in ester hydrolysis . The hydrolysis of this compound by C8 esterase is a key step in its metabolic pathway .
Transport and Distribution
This compound can pass through the cell membrane, indicating its interaction with certain transporters or channels . Once inside the cell, it is distributed throughout the cytoplasm where it is hydrolyzed by intracellular esterases .
Subcellular Localization
Given its ability to pass through the cell membrane and its hydrolysis by intracellular esterases, it is likely that it localizes to the cytoplasm
Propiedades
IUPAC Name |
(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZNXQHGTKMTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
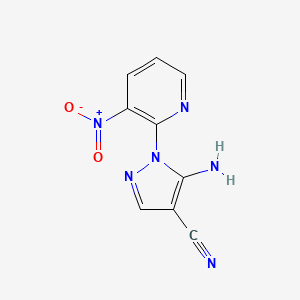
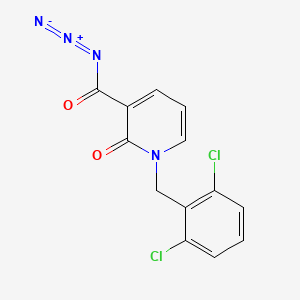
amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
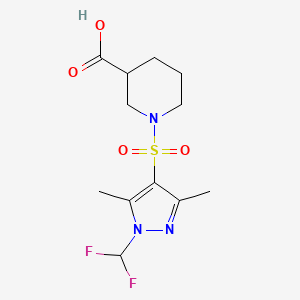
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
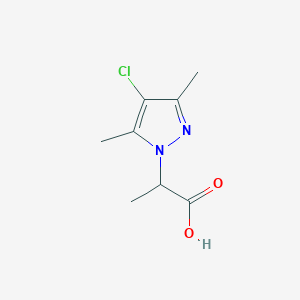
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)

